molecular formula C19H19FN2O3 B2921973 N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-fluorophenyl)propanamide CAS No. 2415631-53-5

N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-fluorophenyl)propanamide

Cat. No.: B2921973
CAS No.: 2415631-53-5
M. Wt: 342.37
InChI Key: MTDRVYBPGZECCE-UHFFFAOYSA-N
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Description

The compound “N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-3-(2-fluorophenyl)propanamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom, a nitrogen atom, and three carbon atoms . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to their use in the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the use of focused fragment screens and structure-based design . A phenyl dimethyl isoxazole chemotype can be rapidly optimized through this process, leading to a sulfonamide series showing anti-inflammatory activity in cellular assays . The synthesis of similar compounds has been reported using various methods, including the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out . For example, oxazoles can undergo direct arylation and alkenylation reactions . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.

Future Directions

Oxazole derivatives have shown promise in a variety of medicinal applications, including as anti-inflammatory, antimicrobial, anticancer, antitubercular, antidiabetic, antiobesity, and antioxidant agents . Therefore, future research may focus on synthesizing new oxazole derivatives and testing them for these and other potential biological activities. Additionally, further studies could focus on optimizing the synthesis of these compounds and investigating their mechanisms of action .

Properties

IUPAC Name

N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-12-19(13(2)25-22-12)17-9-8-15(24-17)11-21-18(23)10-7-14-5-3-4-6-16(14)20/h3-6,8-9H,7,10-11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDRVYBPGZECCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC=C(O2)CNC(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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